Methyl 6-methyl-2-oxo-4-phenyl-3-propanoyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-methyl-2-oxo-4-phenyl-3-propanoyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-oxo-4-phenyl-3-propanoyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-oxo-4-phenyl-3-propanoyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-methyl-2-oxo-4-phenyl-3-propanoyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-oxo-4-phenyl-3-propanoyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 6-methyl-2-oxo-4-phenyl-3-propanoyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its propanoyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H18N2O4 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-4-phenyl-3-propanoyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-4-12(19)18-14(11-8-6-5-7-9-11)13(15(20)22-3)10(2)17-16(18)21/h5-9,14H,4H2,1-3H3,(H,17,21) |
InChI Key |
TUEKTYXTFDLNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C(=C(NC1=O)C)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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